molecular formula C18H18N4O2 B15013583 N'-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide

N'-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide

Cat. No.: B15013583
M. Wt: 322.4 g/mol
InChI Key: ABEWWBNYQNDOJE-SRZZPIQSSA-N
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Description

N’-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide typically involves the condensation of an indole derivative with a hydrazide. A common synthetic route might include:

    Starting Materials: Indole-3-carboxaldehyde and 2-methoxyphenylhydrazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process might be optimized for higher yields and purity. This could involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which N’-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide exerts its effects can involve:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde Derivatives: Compounds with similar indole structures.

    Hydrazide Derivatives: Compounds with similar hydrazide functional groups.

Uniqueness

N’-(1H-indol-3-ylmethylene)-2-[(2-methoxyphenyl)amino]acetohydrazide is unique due to its specific combination of indole and hydrazide moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C18H18N4O2/c1-24-17-9-5-4-8-16(17)20-12-18(23)22-21-11-13-10-19-15-7-3-2-6-14(13)15/h2-11,19-20H,12H2,1H3,(H,22,23)/b21-11+

InChI Key

ABEWWBNYQNDOJE-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC(=O)N/N=C/C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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